![molecular formula C26H25N3O2S B4060330 2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide](/img/structure/B4060330.png)
2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Overview
Description
2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C26H25N3O2S and its molecular weight is 443.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is 443.16674822 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Utility as Building Blocks
Research has explored the synthesis of 2-mercapto pyrimidine derivatives as novel building blocks for creating more complex chemical structures. For example, the work by Abd El-Fatah et al. (2017) demonstrates the synthetic utility of 2-mercaptonicotinonitriles and 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile as precursors for bis- and polyalkylation, leading to novel bis- and poly(pyridines) and poly(pyrimidines) (Abd El-Fatah et al., 2017).
Regioselective Alkylation
The regioselective alkylation of mercapto compounds, including pyrimidine derivatives, has been investigated for the development of N-unsubstituted sulfenamides, showcasing the chemical versatility and reactivity of these compounds (Andreae, 1997).
Applications in Polymer Synthesis
Polymer Synthesis
Yang and Lin (1995) explored the use of 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine in synthesizing aromatic polyamides and polyimides, indicating the potential of pyrimidine derivatives in the development of high-performance polymers with excellent thermal stability (Yang & Lin, 1995).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Activities
Some pyrimidine derivatives exhibit significant biological activities, including antimicrobial and antitumor effects. For instance, the study by El-Bahaie et al. (1988) synthesized 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine and its derivatives, which were screened for activity against various bacterial strains, highlighting the therapeutic potential of such compounds (El-Bahaie et al., 1988).
properties
IUPAC Name |
6-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-17-12-14-19(15-13-17)16-31-22-11-7-6-10-21(22)24-23(18(2)27-26(32)29-24)25(30)28-20-8-4-3-5-9-20/h3-15,24H,16H2,1-2H3,(H,28,30)(H2,27,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHOFMJVZACGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3C(=C(NC(=S)N3)C)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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